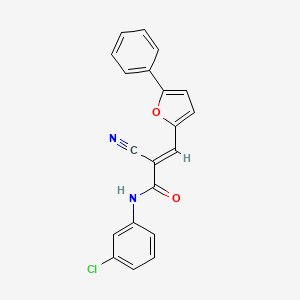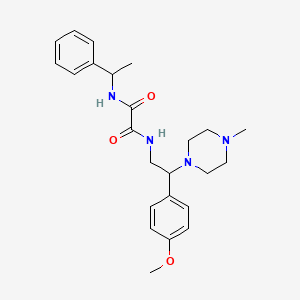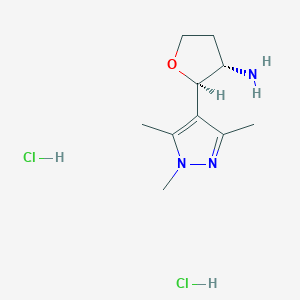
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various research applications. This compound is also referred to as TPO or Trimetazidine, and it is a derivative of pyrazol.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is not fully understood, but it is believed to involve the inhibition of fatty acid oxidation and the modulation of mitochondrial function. This compound has been shown to increase glucose oxidation and decrease fatty acid oxidation in the heart, which can improve cardiac function during ischemia-reperfusion injury. (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has also been shown to improve mitochondrial function in various cell types.
Biochemical and Physiological Effects:
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has been shown to have various biochemical and physiological effects. This compound can improve cardiac function during ischemia-reperfusion injury by increasing glucose oxidation and decreasing fatty acid oxidation. (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has also been shown to have anti-inflammatory effects in various animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride in lab experiments is its potential use in various research applications. This compound has been extensively studied for its potential use in neuroprotection, cardiac protection, and anti-inflammatory effects. However, one of the limitations of using (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are many potential future directions for (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride. One area of research is the use of this compound in the treatment of various diseases, such as heart disease, stroke, and neurodegenerative diseases. Another area of research is the development of new derivatives of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in various research applications.
Synthesemethoden
The synthesis of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves the reaction of 1,3,5-trimethyl-4-pyrazolecarboxylic acid with 2,3-epoxybutane in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has been extensively studied for its potential use in various research applications. Some of the areas where this compound has been investigated include neuroprotection, cardiac protection, and anti-inflammatory effects. Studies have shown that (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride can protect against ischemia-reperfusion injury in the heart, brain, and kidney. This compound has also been shown to have anti-inflammatory effects in various animal models of inflammation.
Eigenschaften
IUPAC Name |
(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRFDRTPDRUGO-NKPZAKOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)

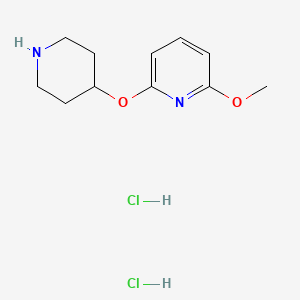
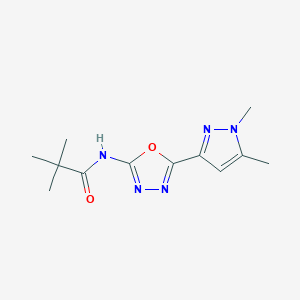


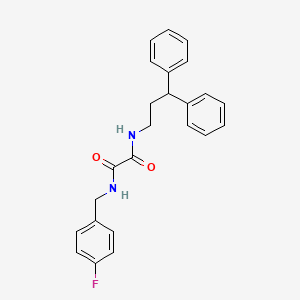
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)


![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)
